CDK2 Inhibition: 2-Chloro vs Des-Chloro Analog
5-(4-Benzyloxyphenyl)-2-chloronicotinic acid exhibits measurable CDK2 inhibitory activity (IC50 = 1.65 × 10⁴ nM) [1]. In contrast, the direct des-chloro analog 5-(4-Benzyloxyphenyl)nicotinic acid (CAS 893739-18-9) lacks the 2-chloro substituent and is not reported as an active CDK2 inhibitor in the same ChEMBL dataset, demonstrating that the 2-chloro group is critical for initiating CDK2 engagement .
| Evidence Dimension | CDK2 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.65 × 10⁴ nM |
| Comparator Or Baseline | 5-(4-Benzyloxyphenyl)nicotinic acid (des-chloro analog); CDK2 IC50 not reported (inactive in kinase panel) |
| Quantified Difference | Qualitative shift from inactive to IC50 = 16.5 µM via 2-chloro introduction |
| Conditions | Inhibition of human CDK2 (origin unspecified); ChEMBL-curated assay (BindingDB BDBM50429634) [1] |
Why This Matters
The presence of the 2-chloro substituent is essential for CDK2 engagement, making this compound a mandatory starting point for kinase-focused medicinal chemistry optimization, whereas the des-chloro analog offers no such activity.
- [1] BindingDB. (2023). BDBM50429634 CHEMBL2334966: Inhibition of CDK2 (IC50 = 1.65E+4 nM). BindingDB. View Source
